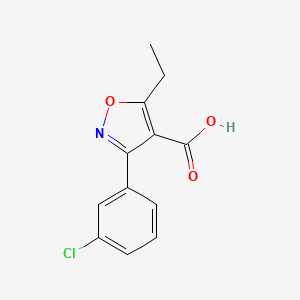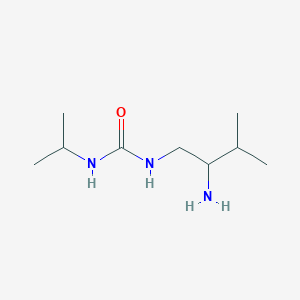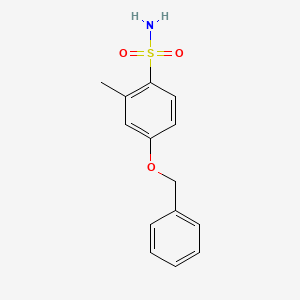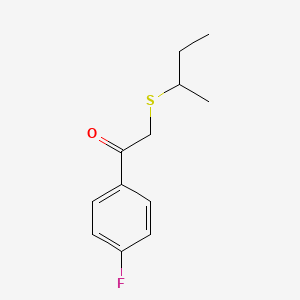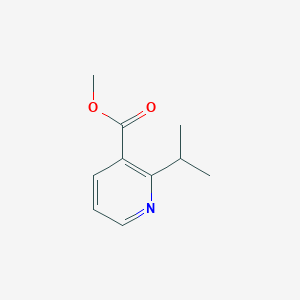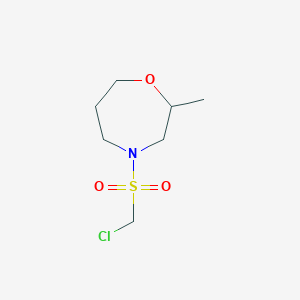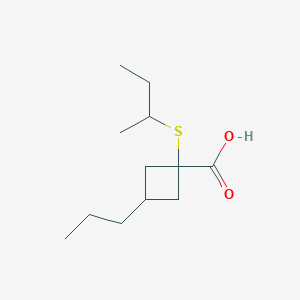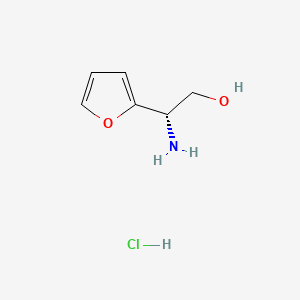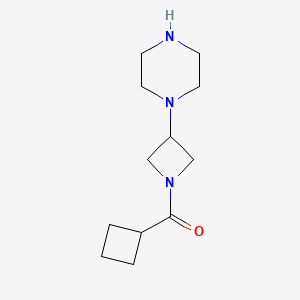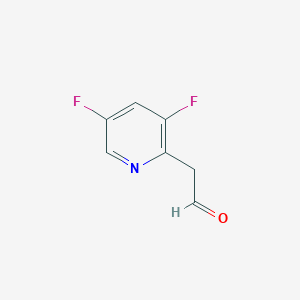
2-(3,5-Difluoropyridin-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluoropyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of two fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Difluoropyridin-2-yl)acetic acid.
Reduction: 2-(3,5-Difluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)acetaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Difluoropyridin-2-yl)acetic acid
- 2-(3,5-Difluoropyridin-2-yl)ethanol
- 2-(3,5-Difluoropyridin-2-yl)methanol
Uniqueness
2-(3,5-Difluoropyridin-2-yl)acetaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. The presence of the aldehyde group allows for specific chemical transformations that are not possible with the corresponding acid or alcohol derivatives .
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-3-6(9)7(1-2-11)10-4-5/h2-4H,1H2 |
InChI Key |
RNPCUTGCGUBFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2'-Cyano-(1,1'-biphenyl)-4-YL)methyl]valine methyl ester](/img/structure/B13638013.png)
